

# Sulfosulfuron: A Technical Guide to its Molecular Structure and Herbicidal Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sulfosulfuron

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## Abstract

**Sulfosulfuron** is a selective, systemic herbicide belonging to the sulfonylurea class of compounds. It is widely utilized for the pre- and post-emergence control of a broad spectrum of annual and perennial grasses and broadleaf weeds in various agricultural settings, particularly in cereal crops like wheat and barley.<sup>[1][2][3]</sup> Its mode of action involves the inhibition of the essential plant enzyme acetolactate synthase (ALS), a key player in the biosynthesis of branched-chain amino acids. This guide provides an in-depth technical overview of the molecular structure, physicochemical properties, mechanism of action, herbicidal activity, and relevant experimental protocols for **sulfosulfuron**.

## Molecular Structure and Physicochemical Properties

**Sulfosulfuron** is characterized by a sulfonylurea bridge linking a dimethoxypyrimidine ring and an ethylsulfonylimidazo[1,2-a]pyridine heterocyclic system.

IUPAC Name: 1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethylsulfonylimidazo[1,2-a]pyridin-3-yl)sulfonylurea<sup>[4]</sup>

CAS Registry Number: 141776-32-1<sup>[4]</sup>

Molecular Formula:  $C_{16}H_{18}N_6O_7S_2$  [4]

Molecular Weight: 470.5 g/mol [4]

Chemical Structure:

Sulfosulfuron

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Caption: Molecular structure of **sulfosulfuron**.

A comprehensive summary of the physicochemical properties of **sulfosulfuron** is presented in Table 1.

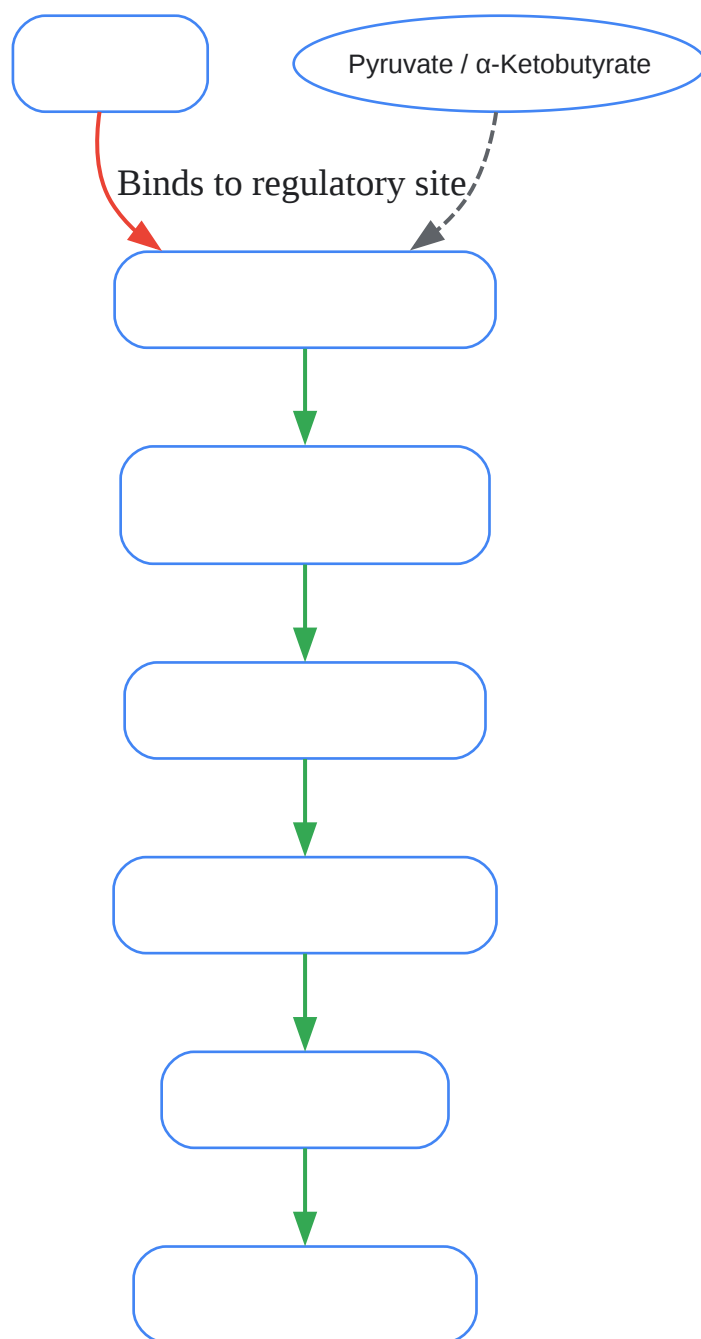
Table 1: Physicochemical Properties of **Sulfosulfuron**

Property	Value	Reference(s)
Physical State	White, odorless crystalline solid	[4]
Melting Point	201.1-201.7 °C	[5]
Water Solubility	18 mg/L (pH 5), 1627 mg/L (pH 7), 482 mg/L (pH 9)	[6]
Solubility in Organic Solvents (g/L at 20°C)	Acetone: 0.71, Dichloromethane: 4.35, Ethyl Acetate: 1.01, n-Heptane: <0.001, Methanol: 0.33, Xylene: 0.16	[6]
Vapor Pressure	<10 <sup>-6</sup> Pa	[7]
pKa	3.51	[4]
LogP (Octanol/Water Partition Coefficient)	0.73 (pH 5), -0.77 (pH 7), -1.44 (pH 9)	[4]

## Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The primary mode of action of **sulfosulfuron** is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][8] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine.[9] This enzyme is found in plants and microorganisms but is absent in animals, which contributes to the low mammalian toxicity of sulfonylurea herbicides.[7][9]

Inhibition of ALS by **sulfosulfuron** is non-competitive, meaning it does not bind to the active site of the enzyme but rather to a regulatory site.[10][11] This binding event alters the three-dimensional conformation of the enzyme, reducing its affinity for its natural substrates, pyruvate and  $\alpha$ -ketobutyrate.[11] The downstream consequence is a deficiency in the essential branched-chain amino acids, leading to a cascade of physiological effects that ultimately result in plant death.



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Caption: Signaling pathway of **sulfosulfuron**'s herbicidal action.

The deficiency in branched-chain amino acids disrupts protein synthesis, which is essential for cell division and growth. This leads to a rapid cessation of growth in the meristematic regions of the plant.[9] Secondary effects include the accumulation of toxic levels of  $\alpha$ -ketobutyrate and a

general disruption of cellular metabolism.[12] Visually, this manifests as chlorosis (yellowing) of new leaves, stunting, and eventual necrosis.[9][13]

## Herbicidal Activity and Efficacy

**Sulfosulfuron** is effective against a wide range of economically important weeds. Its efficacy is typically quantified by the effective dose required to cause a 50% reduction in a measured parameter, such as plant biomass or growth (ED<sub>50</sub>), or the concentration required for 50% inhibition of enzyme activity (IC<sub>50</sub>). A summary of reported ED<sub>50</sub> values for **sulfosulfuron** against various plant species is provided in Table 2.

Table 2: Herbicidal Efficacy (ED<sub>50</sub>) of **Sulfosulfuron** on Various Plant Species

Plant Species	Common Name	ED <sub>50</sub> Value (g ai/ha)	Endpoint	Reference
Hordeum vulgare subsp. spontaneum	Spontaneous Barley	63.2	Biomass Reduction	[10]
Triticum aestivum	Wheat	Not specified (higher tolerance)	Biomass Reduction	[10]
Amaranthus hybridus	Smooth Pigweed	< 40	Control	[14]
Setaria pumila	Yellow Foxtail	> 70	Control	[14]
Phalaris minor	Littleseed Canary Grass	17.61	Dry Weight Reduction	[15]
Avena fatua	Wild Oat	Controlled at 30-37.5	Population Reduction	[16]
Lolium temulentum	Darnel Ryegrass	Controlled at 30-37.5	Population Reduction	[16]
Broadleaf Weeds	-	Controlled at 22.5-37.5	Population Reduction	[16]

Note: ED<sub>50</sub> values can vary depending on environmental conditions, soil type, and the growth stage of the plant.

## Experimental Protocols

### In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a method for determining the inhibitory effect of **sulfosulfuron** on ALS activity in vitro.

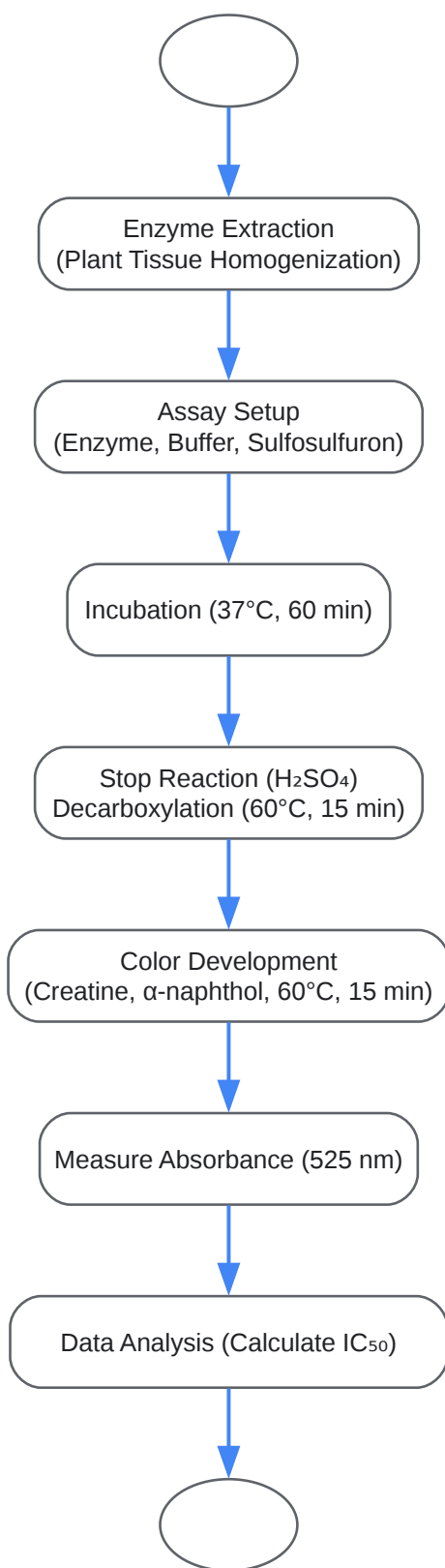
Materials:

- Plant tissue (young, actively growing leaves)
- Liquid nitrogen
- Mortar and pestle
- Extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, 10 mM pyruvate, 5 mM MgCl<sub>2</sub>, 10% v/v glycerol, 10 mM cysteine, 1 μM FAD)
- Assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, 100 mM sodium pyruvate, 10 mM MgCl<sub>2</sub>, 1 mM thiamine pyrophosphate, 10 μM FAD)
- **Sulfosulfuron** stock solution (in a suitable solvent like DMSO) and serial dilutions
- 6 N H<sub>2</sub>SO<sub>4</sub>
- Creatine solution (0.5% w/v)
- α-naphthol solution (5% w/v in 2.5 N NaOH, freshly prepared)
- Microplate reader

Procedure:

- Enzyme Extraction:
  - Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Homogenize the powder in ice-cold extraction buffer.
- Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- The supernatant contains the crude ALS enzyme extract. Keep on ice.
- Enzyme Assay:
  - In a microplate, combine the assay buffer, enzyme extract, and various concentrations of **sulfosulfuron**. Include a control with no herbicide.
  - Incubate the plate at 37°C for 60 minutes.
  - Stop the reaction by adding 50 µL of 6 N H<sub>2</sub>SO<sub>4</sub> to each well. This also initiates the decarboxylation of acetolactate to acetoin.
  - Incubate at 60°C for 15 minutes.
- Color Development and Measurement:
  - Add 50 µL of creatine solution to each well.
  - Add 50 µL of α-naphthol solution to each well.
  - Incubate at 60°C for 15 minutes to allow for color development.
  - Measure the absorbance at 525 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of ALS inhibition for each **sulfosulfuron** concentration relative to the control.
  - Plot the percentage of inhibition against the logarithm of the herbicide concentration to determine the IC<sub>50</sub> value.



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Caption: Workflow for the in vitro ALS inhibition assay.



## Whole-Plant Bioassay

This protocol provides a general framework for assessing the herbicidal efficacy of **sulfosulfuron** on whole plants.[\[1\]](#)[\[2\]](#)[\[5\]](#)

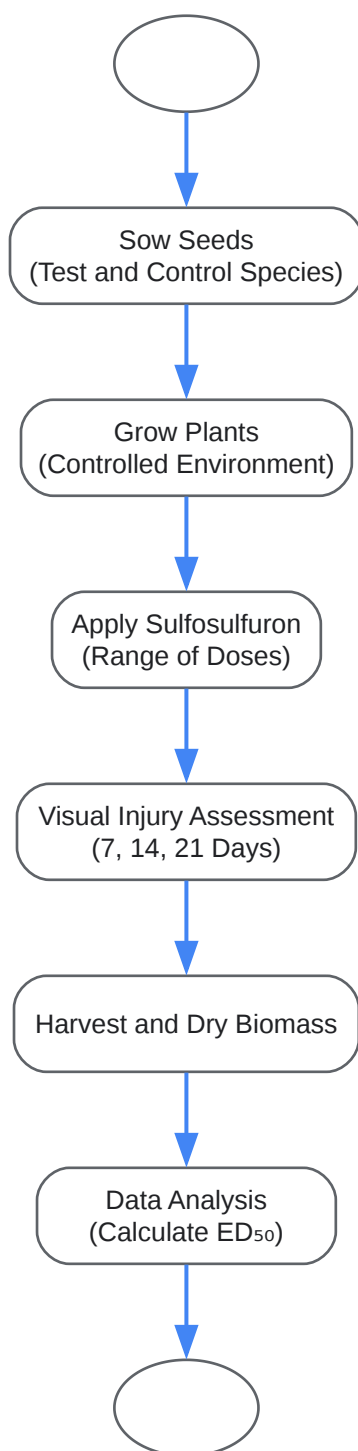
Materials:

- Seeds of the target weed species and a susceptible control species
- Pots or trays filled with a suitable growing medium
- Controlled environment chamber or greenhouse
- **Sulfosulfuron** formulation and a calibrated sprayer
- Non-ionic surfactant (if required by the formulation)

Procedure:

- Plant Growth:
  - Sow seeds of the test and control species in pots.
  - Grow the plants in a controlled environment with standardized temperature, light, and humidity.
  - Water the plants as needed.
- Herbicide Application:
  - When the plants reach a specific growth stage (e.g., 2-4 true leaves), apply a range of **sulfosulfuron** concentrations using a calibrated sprayer.[\[1\]](#)
  - Include a non-treated control group.
- Assessment:
  - Return the treated plants to the controlled environment.

- Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment).
- At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.
- Data Analysis:
  - Calculate the percent reduction in biomass for each treatment compared to the non-treated control.
  - Use a dose-response model (e.g., log-logistic) to calculate the ED<sub>50</sub> value.



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Caption: Workflow for a whole-plant bioassay.

## Synthesis of Sulfosulfuron

The synthesis of **sulfosulfuron** typically involves a multi-step process. A general approach is outlined below, based on common methods for sulfonylurea synthesis.

**Step 1: Synthesis of 2-(ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide** This intermediate can be prepared from 2-mercaptoimidazo[1,2-a]pyridine through a series of reactions including ethylation, oxidation of the sulfide to a sulfone, and subsequent sulfonamidation.

**Step 2: Synthesis of 4,6-dimethoxypyrimidin-2-yl isocyanate** This can be synthesized from 2-amino-4,6-dimethoxypyrimidine by reaction with phosgene or a phosgene equivalent.

**Step 3: Coupling Reaction** The final step involves the coupling of 2-(ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide with 4,6-dimethoxypyrimidin-2-yl isocyanate in the presence of a base to form the sulfonylurea bridge.

A detailed experimental protocol for the synthesis of a sulfonylurea derivative is described by Leon et al. (2007), which can be adapted for the synthesis of **sulfosulfuron**.<sup>[3]</sup>

## Conclusion

**Sulfosulfuron** remains a significant tool in modern agriculture for selective weed management. Its high efficacy at low application rates is a direct result of its potent and specific inhibition of the ALS enzyme. This technical guide has provided a comprehensive overview of its molecular characteristics, mechanism of action, and methods for its evaluation. A thorough understanding of these aspects is crucial for its effective and sustainable use, as well as for the development of new herbicidal compounds and strategies to manage herbicide resistance.

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